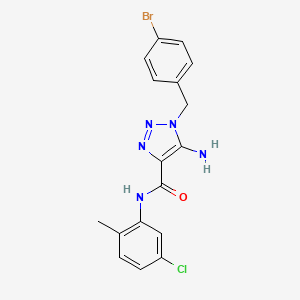

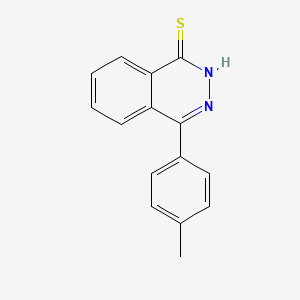

![molecular formula C16H15N3OS B2801268 7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-50-5](/img/structure/B2801268.png)

7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a type of pyridopyrimidine . Pyridopyrimidines are a significant class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Applications De Recherche Scientifique

Molecular Structure and Interaction Studies

Research has shown that molecules closely related to the specified compound exhibit significant bond fixation within their heterocyclic components. For instance, studies on 2-ethylsulfanyl-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine revealed no direction-specific intermolecular interactions in its structure, whereas its nitrophenyl counterpart is linked by a combination of hydrogen bonds into sheets containing rings of different symmetries (Insuasty et al., 2006). This illustrates the compound's relevance in studies aimed at understanding molecular conformations and interactions critical in the design of materials and drugs.

Synthesis and Chemical Reactivity

The synthesis and reactivity of similar compounds have been explored, highlighting their potential in generating novel chemical entities. Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines were synthesized from 1,2,4-triazines, demonstrating the versatility of these structures in chemical synthesis. The sealed-tube microwave activation of the cycloaddition reaction allowed for efficient synthesis, offering a methodological advancement in the preparation of complex heterocyclic compounds (Hajbi et al., 2007).

Potential Antifungal Applications

Derivatives of pyrido[1,2-a][1,3,5]triazines have been identified as potential antifungal agents. A series of compounds, including those structurally related to the specified molecule, were tested against various fungal species, indicating their significance in developing new antifungal therapies. The modifications in the pyridyl ring and the incorporation of different substituents have been instrumental in enhancing their biological activities, showcasing the compound's potential in drug discovery and development (Reich et al., 1989).

Propriétés

IUPAC Name |

7-methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-4-3-5-13(8-11)10-21-15-17-14-7-6-12(2)9-19(14)16(20)18-15/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOLBVRBACQSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC(=O)N3C=C(C=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

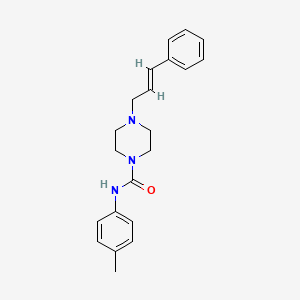

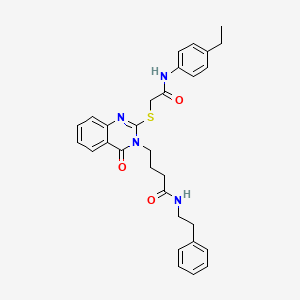

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)

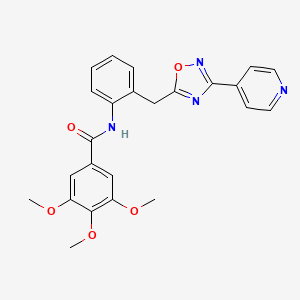

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)

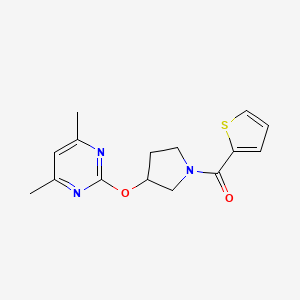

![N-(3-fluorophenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801193.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine](/img/structure/B2801195.png)

![N-(4-bromo-2-methylphenyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2801196.png)

![Ethyl 1-[3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2801198.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(1,3-thiazol-2-yl)cyclopentyl]amino}acetamide](/img/structure/B2801201.png)

![3-Methoxy-4-[2-nitro-4-(piperidine-1-sulfonyl)phenoxy]benzaldehyde](/img/structure/B2801204.png)